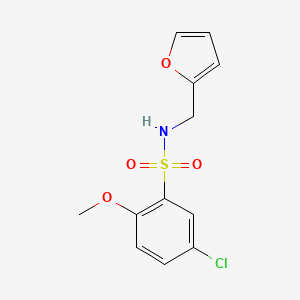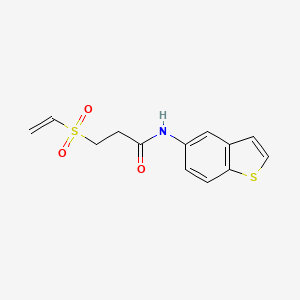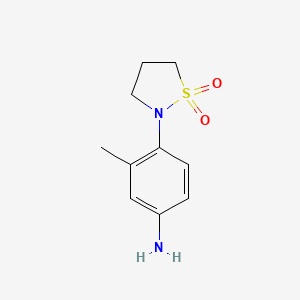
N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide involves multiple steps, including the use of NMR, FT-IR, and MS for characterization, as well as single crystal X-ray structural analysis for confirmation of the structure. For instance, a related compound, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide, was synthesized and characterized using these techniques, and its structure was confirmed by X-ray diffraction and compared with DFT computations . Similarly, the synthesis of other related compounds, such as 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, involved starting materials like ortho-toluylchloride and 2-amino-4-picoline, followed by crystallization and characterization using spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined after its synthesis . The molecular structures of mixed-ligand copper(II) complexes of N-(2-pyridylethyl)picolinamide and N-(2-picolyl)picolinamide were also determined by X-ray diffraction methods, revealing square pyramidal geometries with specific dihedral angles between the heterocyclic unidentate nucleus and the CuN4 basal plane .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can include condensation reactions, as seen in the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide . Additionally, the formation of complexes and the interaction with various ligands are part of the chemical reactions that define the bonding properties of the compounds, as observed in the mixed-ligand copper(II) complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by various spectroscopic methods. For instance, FTIR analysis can reveal vibrational frequencies corresponding to different functional groups, while NMR results can provide chemical shifts that indicate the environment of hydrogen atoms in the molecule . The electronic and bonding properties of copper(II) complexes are studied using electronic, vibrational, and EPR spectroscopy, which helps in understanding the sequence of d orbitals and the π-donor ability of the ligands .
Relevant Case Studies
The compounds synthesized in these studies have been tested for biological activities. For example, the anti-proliferative activity of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide on A375 cells was studied, showing an inhibition rate at a certain concentration . The antibacterial activity of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide towards gram-positive and gram-negative bacteria was also investigated . These case studies demonstrate the potential applications of these compounds in medical and pharmaceutical research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Relevance
Synthesis of Morpholine Derivatives : Morpholine derivatives, including those related to N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide, have been synthesized for their potential in inhibiting tumor necrosis factor alpha and nitric oxide, indicating their significance in cancer research (Lei et al., 2017).
PET Imaging Agents in Parkinson's Disease : Certain morpholine derivatives have been developed as potential PET imaging agents for studying LRRK2 enzyme in Parkinson's disease, demonstrating their application in neurodegenerative disease research (Wang et al., 2017).
Development of Negative Allosteric Modulators : Compounds like this compound have been used in the synthesis of negative allosteric modulators for the mGlu5 receptor, showing potential in depression treatment (David et al., 2017).
Inhibitors for Histone Deacetylase : These compounds have been explored as inhibitors for histone deacetylase, showcasing their potential in cancer therapy (Zhou et al., 2008).
Chemical Studies and Applications
Antimicrobial Activity : Pyrimidine-Triazole derivatives synthesized from morpholino phenyl compounds have demonstrated antimicrobial activity, highlighting their significance in developing new antimicrobials (Majithiya & Bheshdadia, 2022).
Anticonvulsant Activity : Enaminones derived from morpholine have shown potent anticonvulsant activity, indicating their potential in treating neurological disorders (Edafiogho et al., 1992).
Detection of Hydrogen Cyanide in Air : Morpholine derivatives have been used in optical fibre sensors for detecting hydrogen cyanide in air, signifying their role in environmental monitoring (Bentley & Alder, 1989).
Inhibition of Poly (ADP-Ribose) Synthetase : Picolinamide, a compound related to this compound, has shown inhibitory effects on poly (ADP-ribose) synthetase, suggesting its use in diabetes research (Yamamoto & Okamoto, 1980).
Mecanismo De Acción
Target of Action
The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in the inflammatory response. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins . These changes lead to a decrease in the concentration of pro-inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
The compound’s ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include a dramatic reduction in iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Action Environment
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(12-3-1-2-5-16-12)18-11-13-17-6-4-14(19-13)20-7-9-22-10-8-20/h1-6H,7-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYKYUULMYBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

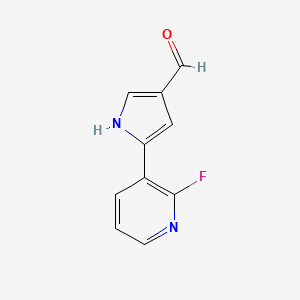
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
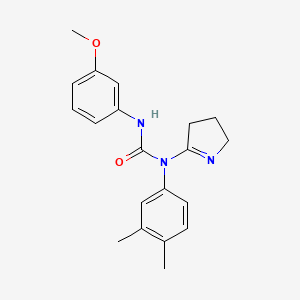
![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)
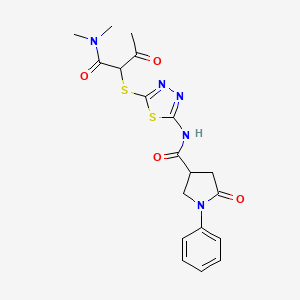
![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)
![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)
![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2507936.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2507937.png)
![methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)
